molecular formula C19H12F3N B14231911 4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile CAS No. 797048-84-1

4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile

Cat. No.: B14231911
CAS No.: 797048-84-1
M. Wt: 311.3 g/mol
InChI Key: OCXWBYJKUXWBSQ-UHFFFAOYSA-N
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Description

4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile is a chemical compound with a complex structure that includes multiple fluorine atoms and a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile typically involves multiple steps, starting from commercially available materials. One common approach involves the use of 4-bromo-1H-indole as a starting material. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. Subsequent reduction of the aldehyde group with sodium borohydride in methanol yields an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Industrial Production Methods

the synthesis typically involves standard organic chemistry techniques, including formylation, reduction, and protection of functional groups .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, leading to changes in cellular activities. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile is unique due to its specific combination of fluorine atoms and a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

797048-84-1

Molecular Formula

C19H12F3N

Molecular Weight

311.3 g/mol

IUPAC Name

4-[2-(4-but-1-enyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C19H12F3N/c1-2-3-4-13-5-7-15(17(20)9-13)8-6-14-10-18(21)16(12-23)19(22)11-14/h3-5,7,9-11H,2H2,1H3

InChI Key

OCXWBYJKUXWBSQ-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

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